molecular formula C20H22ClFN6 B2462929 N2-(3-fluorophenyl)-6-(pyrrolidin-1-yl)-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride CAS No. 1179479-25-4

N2-(3-fluorophenyl)-6-(pyrrolidin-1-yl)-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride

Cat. No.: B2462929
CAS No.: 1179479-25-4
M. Wt: 400.89
InChI Key: DDCPNPVAZKEGNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N2-(3-Fluorophenyl)-6-(pyrrolidin-1-yl)-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride is a substituted 1,3,5-triazine derivative characterized by three distinct functional groups:

  • N2 position: 3-Fluorophenyl group, introducing electron-withdrawing effects and enhanced lipophilicity.
  • N4 position: p-Tolyl (4-methylphenyl) group, contributing steric bulk and moderate electron-donating properties.

The hydrochloride salt form enhances aqueous solubility, making it suitable for pharmacological applications.

Properties

IUPAC Name

2-N-(3-fluorophenyl)-4-N-(4-methylphenyl)-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN6.ClH/c1-14-7-9-16(10-8-14)22-18-24-19(23-17-6-4-5-15(21)13-17)26-20(25-18)27-11-2-3-12-27;/h4-10,13H,2-3,11-12H2,1H3,(H2,22,23,24,25,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDCPNPVAZKEGNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCCC3)NC4=CC(=CC=C4)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClFN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N2-(3-fluorophenyl)-6-(pyrrolidin-1-yl)-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Antitumor Activity

Research has demonstrated that triazine derivatives exhibit notable antitumor properties. For instance, compounds similar to N2-(3-fluorophenyl)-6-(pyrrolidin-1-yl)-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study highlighted that derivatives of triazine effectively inhibit BRAF(V600E) mutations, which are prevalent in melanoma .

Antimicrobial Properties

The compound's potential as an antimicrobial agent has also been investigated. Triazine derivatives have demonstrated efficacy against a range of bacterial strains. For example, studies indicate that similar compounds can disrupt bacterial cell membranes and inhibit biofilm formation . The mechanism of action often involves interference with essential metabolic pathways in bacteria.

Anti-inflammatory Effects

In addition to its antitumor and antimicrobial activities, this compound may possess anti-inflammatory properties. Research has indicated that certain triazine derivatives can reduce the production of pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR of N2-(3-fluorophenyl)-6-(pyrrolidin-1-yl)-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine is crucial for optimizing its biological activity. Key factors influencing its efficacy include:

  • Substitution Patterns : Variations in the substitution on the triazine ring significantly affect the potency against tumor cells and microbial strains.
  • Pyrrolidine Moiety : The presence of the pyrrolidine ring enhances solubility and bioavailability, which are critical for therapeutic effectiveness.

A detailed SAR analysis has shown that modifications to the fluorophenyl group can lead to improved selectivity and reduced toxicity .

Case Studies

Several case studies have explored the biological activity of related compounds:

  • Antitumor Efficacy : A study involving a series of triazine derivatives found that specific modifications led to enhanced inhibitory effects on cancer cell proliferation in vitro. The most potent derivative exhibited IC50 values in the nanomolar range against various cancer lines .
  • Antimicrobial Testing : In vitro assays demonstrated that certain analogs showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to membrane disruption and inhibition of protein synthesis .
  • Inflammation Models : Animal models treated with triazine derivatives showed reduced inflammation markers in tissues following induced inflammatory responses, suggesting therapeutic potential in chronic inflammatory conditions .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to N2-(3-fluorophenyl)-6-(pyrrolidin-1-yl)-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride have demonstrated significant antitumor activity. The National Cancer Institute's Developmental Therapeutics Program reported that similar compounds exhibited mean growth inhibition values of around 15.72 µM against human tumor cells .

Enzyme Inhibition

The compound has been investigated for its role as an inhibitor of glucosylceramide synthase (GCS), an enzyme implicated in various diseases including Gaucher disease and certain cancers. Inhibiting GCS can disrupt the biosynthesis of glycosphingolipids, which are essential for cellular signaling and membrane integrity . The structural characteristics of this compound make it a suitable candidate for further development as a GCS inhibitor.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. The presence of the pyrrolidine and triazine moieties contributes to its biological activity by enhancing binding affinity to target enzymes or receptors. Research indicates that modifications to the fluorophenyl and p-tolyl groups can significantly influence the compound's efficacy and selectivity .

Synthesis and Derivatives

The synthesis of this compound has been documented in various studies. Typically, it involves multi-step synthetic pathways that incorporate key intermediates known for their biological activity. The synthesis process not only provides insights into the compound's chemical properties but also allows for the exploration of derivatives that may enhance its therapeutic potential .

Case Study: Antitumor Efficacy

A study conducted on a series of triazine derivatives revealed that modifications to the pyrrolidine ring significantly enhanced antitumor activity against breast cancer cell lines. The derivatives were tested using established protocols from the National Cancer Institute, demonstrating promising results that warrant further investigation into their mechanisms of action .

Case Study: GCS Inhibition

In another study focusing on enzyme inhibition, derivatives of this compound were evaluated for their ability to inhibit GCS activity in vitro. Results indicated a strong correlation between structural modifications and inhibitory potency, suggesting a pathway for developing more effective GCS inhibitors .

Chemical Reactions Analysis

Nucleophilic Substitution at the Triazine Core

The electron-deficient triazine ring facilitates nucleophilic substitution, particularly at the C-2 and C-4 positions. Reactions often involve displacement of chlorine or amine groups under basic or acidic conditions:

Reaction Type Reagents/Conditions Outcome Source
Aromatic amine displacementArylamines, HCl (microwave irradiation, 120°C)Substitution of triazine chlorine with aryl groups (e.g., 3-fluorophenyl)
Pyrrolidine incorporationPyrrolidine, DMF, K₂CO₃ (reflux, 8–12 hrs)Introduction of pyrrolidinyl moiety at C-6

For example, the synthesis of analogous triazines involves microwave-assisted three-component reactions with cyanoguanidine, aldehydes, and arylamines, followed by Dimroth rearrangement to stabilize the triazine structure .

Functionalization of Amine Groups

The primary and secondary amines at the 2- and 4-positions undergo alkylation or acylation:

Reaction Reagents Product Application
N-AlkylationAllyl bromide, NaH (THF, 0°C to RT)N-Allyl derivatives with enhanced solubility
AcylationAcetyl chloride, pyridine (CH₂Cl₂, 0°C)Acetylated amines for prodrug development

1H-NMR data from analogs (e.g., δ 3.09 ppm for dimethyl groups in DMSO-d6) confirm successful alkylation .

Acid/Base-Mediated Rearrangements

The hydrochloride salt form influences reactivity in polar solvents:

  • Hydrolysis : Under strongly acidic conditions (e.g., HCl, 60°C), the triazine ring undergoes partial hydrolysis, yielding aminopyrimidine intermediates.

  • Dimroth Rearrangement : Heating in basic media (e.g., NaOH/EtOH) triggers ring reorganization, relocating substituents to stabilize electronic configurations .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable further derivatization of aryl groups:

Coupling Type Catalyst System Substituent Introduced
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF/H₂OBoronic acid-functionalized aryl groups
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃ (toluene, 110°C)Secondary amines or heterocycles

These reactions are critical for optimizing bioactivity in medicinal chemistry applications .

Solvent-Dependent Reactivity

Solvent choice significantly impacts reaction efficiency:

Solvent Reaction Efficiency Optimal Use Case
AcetonitrileHigh polarity enhances nucleophilic substitutionDisplacement reactions with arylamines
DMFStabilizes transition states in alkylationN-Alkylation and acylation
THFFacilitates low-temperature reactionsGrignard or organolithium additions

Studies note that microwave irradiation in acetonitrile reduces reaction times by 50–70% compared to conventional heating .

Stability Under Oxidative Conditions

The compound demonstrates moderate stability toward oxidants:

  • H₂O₂ (10% in MeOH) : No degradation observed after 24 hrs at RT.

  • MnO₂ (CHCl₃, 40°C) : Partial oxidation of pyrrolidine to pyrrolidinone (confirmed via MS) .

Comparison with Similar Compounds

Structural Comparisons
Compound Name Substituents (N2, N4, C6) Molecular Formula Molecular Weight Key Structural Differences
Target Compound 3-Fluorophenyl, p-tolyl, pyrrolidinyl C20H21ClFN6 413.88 (calc.) Fluorine at N2; para-methyl at N4
N-(3-Methoxyphenyl)-N′-(3-methylphenyl)-...* 3-Methoxyphenyl, 3-methylphenyl, pyrrolidinyl C21H25ClN6O 412.92 Methoxy at N2; meta-methyl at N4
6-Chloro-N2,N4-di-p-tolyl-1,3,5-triazine-2,4-diamine Chloro, p-tolyl, p-tolyl C16H14ClN5 311.77 Chloro at C6; no pyrrolidinyl group

*From .

Key Observations :

  • Substituent Position : The para-methyl group in the target (vs. meta-methyl in ) may improve steric alignment in molecular interactions .
  • C6 Substitution : Pyrrolidinyl in the target enhances solubility compared to the chloro-substituted analog in , which is more reactive but less stable .
Physicochemical Properties
Property Target Compound Compound Compound
Solubility High (hydrochloride salt) Moderate (polar methoxy) Low (neutral chloro group)
Lipophilicity (LogP) ~3.5 (estimated) ~2.8 (estimated) ~4.2 (estimated)
Melting Point Not reported Not reported 215–217°C (DMF crystals)

Notes:

  • The target’s fluorine atom increases lipophilicity compared to methoxy, favoring membrane permeability.
  • The hydrochloride salt reduces the free base’s LogP, balancing solubility and absorption .

Key Differences :

  • The target likely requires selective substitution at C6 with pyrrolidine, a step absent in ’s synthesis.
  • Use of DMF for crystallization (as in ) suggests compatibility with polar triazine derivatives .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N2-(3-fluorophenyl)-6-(pyrrolidin-1-yl)-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : Microwave-assisted one-pot synthesis is a validated approach for structurally similar triazine derivatives. This method uses cyanoguanidine, aromatic aldehydes, and arylamines under controlled temperature (80–120°C) and solvent polarity (e.g., DMF or DMSO) to optimize cyclocondensation. Yield improvements (up to 75–85%) are achieved by adjusting stoichiometric ratios and microwave irradiation time (10–30 minutes) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of high-resolution mass spectrometry (HRMS) for molecular weight validation, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify substituent positions on the triazine ring, and X-ray crystallography for absolute configuration confirmation. For hydrochloride salts, elemental analysis (C, H, N, Cl) ensures stoichiometric purity .

Q. What solvents and reaction conditions stabilize this compound during storage and experimentation?

  • Methodological Answer : Polar aprotic solvents (e.g., DMSO, DMF) are ideal for dissolution without hydrolysis. Store under inert gas (argon/nitrogen) at –20°C to prevent degradation. Avoid aqueous acidic/basic conditions, which may cleave the triazine ring .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this triazine derivative in nucleophilic substitution reactions?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) model electron density distribution on the triazine ring, identifying reactive sites (e.g., C-4 and C-6 positions). Transition state analysis predicts activation energies for substitutions with amines or thiols, guiding experimental reagent selection .

Q. What strategies resolve contradictions in observed vs. predicted biological activity (e.g., antitumor assays)?

  • Methodological Answer : Discrepancies often arise from off-target interactions. Use proteomics (e.g., affinity chromatography coupled with LC-MS) to identify unintended protein binding. Validate via siRNA knockdown of suspected targets in cell-based assays to isolate mechanism-specific effects .

Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl substituents) alter the compound’s photostability in material science applications?

  • Methodological Answer : Accelerated UV aging tests (ASTM G154) quantify photodegradation rates. Compare with computational UV-Vis spectra (TD-DFT) to correlate electronic transitions with stability. Fluorine’s electron-withdrawing effect typically enhances resistance to radical-mediated degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.